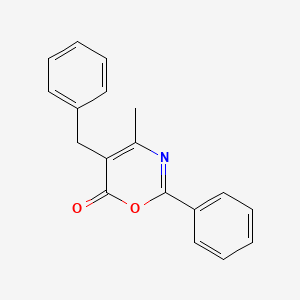![molecular formula C14H28O4Si B14294750 Dimethyl 2-[(triethylsilyl)methyl]pentanedioate CAS No. 114544-10-4](/img/structure/B14294750.png)
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is an organic compound with the molecular formula C14H28O4Si. This compound is a derivative of pentanedioic acid, where two methyl groups are esterified, and a triethylsilyl group is attached to the methyl group. It is commonly used in organic synthesis due to its unique reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate can be synthesized through a multi-step process involving the esterification of pentanedioic acid and the introduction of the triethylsilyl group. One common method involves the following steps:
Esterification: Pentanedioic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form dimethyl pentanedioate.
Silylation: The dimethyl pentanedioate is then reacted with triethylsilyl chloride in the presence of a base, such as pyridine, to introduce the triethylsilyl group, forming this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The triethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group for sensitive functional groups.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl 2-[(triethylsilyl)methyl]pentanedioate involves its reactivity as an ester and the stability provided by the triethylsilyl group. The ester groups can undergo hydrolysis, oxidation, or reduction, while the triethylsilyl group can be selectively removed or substituted, allowing for precise control over the compound’s reactivity and functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl pentanedioate: Lacks the triethylsilyl group, making it less stable and less versatile in certain reactions.
Triethylsilyl-protected alcohols: Similar in terms of the protective group but differ in the core structure and reactivity.
Uniqueness
Dimethyl 2-[(triethylsilyl)methyl]pentanedioate is unique due to the combination of ester groups and the triethylsilyl protective group, providing a balance of reactivity and stability that is advantageous in various synthetic applications.
Eigenschaften
CAS-Nummer |
114544-10-4 |
|---|---|
Molekularformel |
C14H28O4Si |
Molekulargewicht |
288.45 g/mol |
IUPAC-Name |
dimethyl 2-(triethylsilylmethyl)pentanedioate |
InChI |
InChI=1S/C14H28O4Si/c1-6-19(7-2,8-3)11-12(14(16)18-5)9-10-13(15)17-4/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
QTYAIIWODZSPJD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CC(CCC(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
![2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate](/img/structure/B14294692.png)
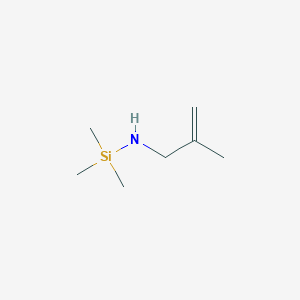
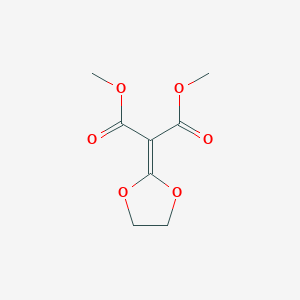
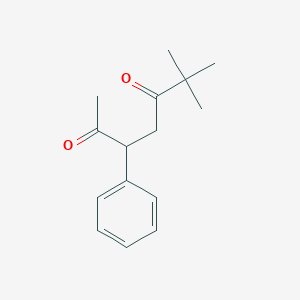
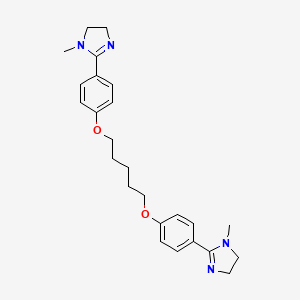
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)

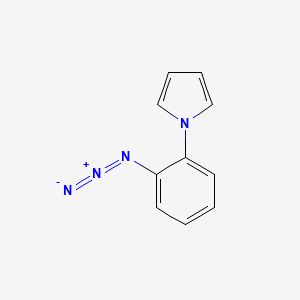
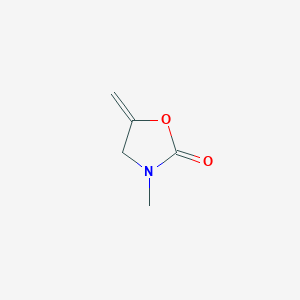

![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
